molecular formula C6H10N2O4 B190492 Urocanic acid CAS No. 104-98-3

Urocanic acid

Cat. No.: B190492
CAS No.: 104-98-3
M. Wt: 174.15 g/mol
InChI Key: QOBBBAYBOIGDFM-SEPHDYHBSA-N
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Description

Urocanic acid is a naturally occurring compound found predominantly in the skin. It is an intermediate in the catabolism of L-histidine, an amino acid. This compound exists in two isomeric forms: trans-urocanic acid and cis-urocanic acid. The trans form is more common and is known for its role in absorbing ultraviolet radiation, acting as a natural sunscreen .

Mechanism of Action

Target of Action

Urocanic acid (UCA) is an intermediate in the catabolism of L-histidine . It is synthesized in the skin, liver, and brain . The primary targets of UCA are the enzymes histidine ammonialyase (also known as histidase or histidinase) and urocanate hydratase (or urocanase) .

Mode of Action

UCA is formed from L-histidine through the action of histidine ammonialyase by elimination of ammonium . In the liver, UCA is transformed by urocanate hydratase to 4-imidazolone-5-propionic acid and subsequently to glutamic acid . When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid (cis-UCA) . The cis form is known to activate regulatory T cells .

Biochemical Pathways

UCA is a part of the metabolic pathway from L-histidine to glutamic acid . It is formed from L-histidine by the action of histidine ammonialyase, and in the liver, it is further metabolized by urocanate hydratase to 4-imidazolone-5-propionic acid, which is subsequently converted to glutamic acid .

Pharmacokinetics

The pharmacokinetics of UCA involve its synthesis in the skin, liver, and brain, and its transformation in the liver . Inherited deficiency of urocanase leads to elevated levels of UCA in the urine, a condition known as urocanic aciduria .

Result of Action

UCA has multiple roles in health and disease. It acts as an endogenous sunscreen or photoprotectant against UVB-induced DNA damage . Cis-UCA has immunomodulatory properties linked with several cutaneous diseases such as skin cancer, atopic dermatitis, and urticaria and associates with systemic diseases including multiple sclerosis .

Action Environment

UCA is found predominantly in the stratum corneum of the skin, where it acts as a major natural moisturizing factor and maintains its acid pH . It is likely that most of it is derived from filaggrin catabolism, a histidine-rich protein . UV irradiation leads to the interconversion of the two stereoisomers trans-UCA and cis-UCA . The environment, particularly UV radiation, plays a significant role in influencing UCA’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

In the liver, urocanic acid is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .

Cellular Effects

This compound is found predominantly in the stratum corneum of the skin where it acts as an endogenous sunscreen or photoprotectant against UVB-induced DNA damage . When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid . The cis form is known to activate regulatory T cells .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from L-histidine by the enzyme histidine ammonia-lyase . This reaction involves the elimination of ammonium. In the liver, this compound is further metabolized by the enzyme urocanate hydratase to 4-imidazolone-5-propionic acid, which is subsequently converted to glutamic acid .

Temporal Effects in Laboratory Settings

It is known that this compound can be converted to cis-urocanic acid when exposed to UVB radiation .

Dosage Effects in Animal Models

It is known that this compound was first isolated from the urine of a dog .

Metabolic Pathways

This compound is involved in the metabolic pathway of L-histidine catabolism . It is formed from L-histidine by the action of histidine ammonia-lyase and is further metabolized in the liver by urocanate hydratase to 4-imidazolone-5-propionic acid, which is subsequently converted to glutamic acid .

Transport and Distribution

It is known that this compound is found predominantly in the stratum corneum of the skin .

Subcellular Localization

It is known that this compound is found predominantly in the stratum corneum of the skin .

Comparison with Similar Compounds

Properties

CAS No.

104-98-3

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;dihydrate

InChI

InChI=1S/C6H6N2O2.2H2O/c9-6(10)2-1-5-3-7-4-8-5;;/h1-4H,(H,7,8)(H,9,10);2*1H2/b2-1+;;

InChI Key

QOBBBAYBOIGDFM-SEPHDYHBSA-N

Isomeric SMILES

C1=C(NC=N1)/C=C/C(=O)O.O.O

SMILES

C1=C(NC=N1)C=CC(=O)O

Canonical SMILES

C1=C(NC=N1)C=CC(=O)O.O.O

melting_point

225 °C

104-98-3

physical_description

Solid

solubility

1.5 mg/mL at 17 °C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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